molecular formula C13H16O2 B8466959 p-Tetrahydropyranyloxystyrene CAS No. 65409-15-6

p-Tetrahydropyranyloxystyrene

Cat. No.: B8466959
CAS No.: 65409-15-6
M. Wt: 204.26 g/mol
InChI Key: OODGPKJPJBOZQL-UHFFFAOYSA-N
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Description

Significance of Protected Functional Monomers in Controlled Polymerization

The synthesis of well-defined functional polymers requires precise control over the polymerization process. Techniques like living anionic polymerization and controlled radical polymerization (CRP), such as atom transfer radical polymerization (ATRP) and reversible addition-fragmentation chain-transfer (RAFT) polymerization, are employed to regulate polymer architecture, molecular weight, and composition. sigmaaldrich.comnih.gov However, a significant challenge arises when the desired monomers contain functional groups—such as hydroxyl (–OH), carboxyl (–COOH), or amino (–NH2) groups—that are incompatible with the polymerization conditions. acs.orgrsc.org These reactive groups can interfere with catalysts or initiators, leading to premature termination or side reactions that disrupt the controlled nature of the polymerization. researchgate.net

To address this, a widely adopted and powerful strategy is the use of "protected functional monomers". researchgate.netcmu.edu This approach involves temporarily masking the reactive functional group with a "protecting group" that is inert to the polymerization conditions. researchgate.net This allows the monomer to be incorporated into a growing polymer chain without interference. researchgate.net Following polymerization, the protecting group is removed through a simple chemical reaction, revealing the desired functionality on a polymer with a well-defined structure, narrow molecular weight distribution, and precisely controlled molecular weight. researchgate.net This method allows for the creation of advanced polymer architectures, like block copolymers and star polymers, incorporating functionalities that would otherwise be inaccessible through controlled polymerization techniques. acs.org

A prime example of a protecting group for hydroxyl functionalities is the tetrahydropyranyl (THP) group. google.com It is readily introduced and can be quantitatively removed under mild acidic conditions, making it an ideal choice for protecting phenolic monomers.

Evolution of Styrenic Monomers in Advanced Polymer Architectures

Styrene (B11656) is a foundational monomer in polymer science, but the demand for materials with tailored properties has driven the evolution toward functionalized styrenic monomers. acs.orgresearchgate.net These specialized monomers are crucial for creating advanced polymer architectures with specific thermal, mechanical, or chemical characteristics. acs.orgcardiff.ac.uk The incorporation of functional groups onto the styrene ring, particularly those that can be modified after polymerization, has been a key enabler for developing materials for high-technology applications. researchgate.net

Within this evolution, p-Tetrahydropyranyloxystyrene (THPOSty) stands out as a significant development. researchgate.net It serves as a protected precursor to poly(p-hydroxystyrene) (PHOSty), a polymer of immense industrial importance, particularly in the manufacturing of photoresists for microelectronics. googleapis.com The direct polymerization of p-hydroxystyrene is problematic because its acidic phenolic hydroxyl group interferes with most controlled polymerization methods. researchgate.net

By protecting the hydroxyl group as a THP ether, the resulting THPOSty monomer can be smoothly polymerized using living anionic polymerization or controlled radical polymerization techniques like ATRP and RAFT. researchgate.net This allows for the synthesis of well-defined poly(this compound) with predictable molecular weights and low dispersity (narrow molecular weight distribution). researchgate.net Subsequently, the THP protecting group can be cleanly removed to yield well-defined poly(p-hydroxystyrene). researchgate.net This "protecting group strategy" has been instrumental in synthesizing advanced architectures, such as the block copolymers detailed in the table below, which are vital for next-generation nanotechnologies. researchgate.net

Table 1: Examples of Block Copolymers Synthesized from this compound (THPOSty) via Living Anionic Polymerization

First BlockSecond BlockP(THPOSty-b-Second Block) Mn ( g/mol )Dispersity (Đ)Reference
P(THPOSty)Styrene23,2001.04 researchgate.net
P(THPOSty)4-tert-Butylstyrene23,7001.04 researchgate.net
P(THPOSty)Methacryloyl POSS22,2001.04 researchgate.net
P(THPOSty)Hexamethylcyclotrisiloxane20,4001.05 researchgate.net
POSS: Polyhedral Oligomeric Silsesquioxane

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

65409-15-6

Molecular Formula

C13H16O2

Molecular Weight

204.26 g/mol

IUPAC Name

2-(4-ethenylphenoxy)oxane

InChI

InChI=1S/C13H16O2/c1-2-11-6-8-12(9-7-11)15-13-5-3-4-10-14-13/h2,6-9,13H,1,3-5,10H2

InChI Key

OODGPKJPJBOZQL-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CC=C(C=C1)OC2CCCCO2

Origin of Product

United States

Synthetic Methodologies for P Tetrahydropyranyloxystyrene Monomer

Precursor Chemistry and Strategic Functional Group Protection

The primary precursor for the synthesis of p-tetrahydropyranyloxystyrene is p-hydroxystyrene , also known as 4-vinylphenol. This bifunctional molecule contains a polymerizable vinyl group and a reactive phenolic hydroxyl group. The direct polymerization of p-hydroxystyrene can be challenging due to the acidic nature of the hydroxyl proton, which can interfere with certain polymerization techniques, and the potential for side reactions involving the hydroxyl group.

To circumvent these issues, a strategic functional group protection approach is employed. The hydroxyl group is temporarily converted into a less reactive ether linkage. The choice of the protecting group is crucial and is guided by several factors:

Ease of Introduction: The protection reaction should proceed under mild conditions with high yield.

Stability: The protecting group must be stable to the conditions of polymerization and purification.

Ease of Removal: The deprotection step should be efficient and occur without affecting the polymer backbone.

The tetrahydropyranyl (THP) group has emerged as a highly effective protecting group for the hydroxyl functionality of p-hydroxystyrene. The THP ether is formed by the reaction of the phenolic hydroxyl group with 3,4-dihydro-2H-pyran (DHP) . This reaction is typically catalyzed by a strong acid.

The key advantages of using the THP protecting group include its low cost, the mild acidic conditions required for its introduction and removal, and its general stability towards a wide range of non-acidic reagents. rsc.org This makes it compatible with various polymerization methods.

Established Synthetic Routes to this compound

The most common and established synthetic route to this compound is the acid-catalyzed etherification of p-hydroxystyrene with 3,4-dihydro-2H-pyran. This reaction proceeds via the formation of a resonance-stabilized carbocation intermediate from DHP in the presence of an acid catalyst, which is then attacked by the nucleophilic hydroxyl group of p-hydroxystyrene.

A variety of strong acid catalysts can be employed for this transformation, with p-toluenesulfonic acid (p-TsOH) being one of the most frequently used due to its effectiveness and commercial availability. Other suitable catalysts include pyridinium (B92312) p-toluenesulfonate (PPTS) and various Lewis acids. The reaction is typically carried out in an aprotic solvent, such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF), at or below room temperature to control the reaction rate and minimize potential side reactions, such as the polymerization of the styrene (B11656) monomer.

The general reaction scheme is as follows:

Figure 1: General reaction scheme for the tetrahydropyranylation of a hydroxyl group.

Following the reaction, a standard work-up procedure is employed to isolate the desired product. This typically involves quenching the reaction, washing the organic layer with an aqueous basic solution to remove the acid catalyst and any unreacted p-hydroxystyrene, followed by drying and removal of the solvent. The crude product is then purified, often by column chromatography or distillation under reduced pressure, to yield the pure this compound monomer.

Below are interactive data tables summarizing typical reaction parameters and the properties of the key compounds involved in the synthesis.

Table 1: Typical Reaction Parameters for the Synthesis of this compound

ParameterValue
Starting Material p-Hydroxystyrene
Protecting Agent 3,4-Dihydro-2H-pyran (DHP)
Catalyst p-Toluenesulfonic acid (p-TsOH)
Solvent Dichloromethane (DCM) or Tetrahydrofuran (THF)
Temperature 0 °C to Room Temperature
Reaction Time 1 - 4 hours
Work-up Aqueous basic wash, drying, and solvent evaporation
Purification Column chromatography or vacuum distillation
Typical Yield 85-95%

Table 2: Properties of Compounds in the Synthesis of this compound

Polymerization Strategies of P Tetrahydropyranyloxystyrene and Its Derivatives

Anionic Polymerization of p-Tetrahydropyranyloxystyrene

Anionic polymerization is a powerful technique for producing polymers with highly controlled molecular weights, narrow molecular weight distributions, and well-defined architectures. nih.gov The use of a protecting group is the singularly successful strategy for the anionic polymerization of 4-hydroxystyrene, as the unprotected acidic proton would terminate the living anionic chain end. nih.gov The THP acetal (B89532) serves this protective role for p-THPOStyrene.

Living Anionic Polymerization Conditions and Initiator Systems

The living anionic polymerization of p-THPOStyrene is effectively carried out under stringent high-vacuum conditions to eliminate impurities that can terminate the highly reactive propagating carbanions. The process is typically conducted at low temperatures, with -78 °C being a standard condition to minimize side reactions. researchgate.net

A common and effective initiator system involves alkyllithium reagents, such as sec-butyllithium (B1581126) (sec-BuLi). researchgate.net The initiation occurs via the nucleophilic addition of the butyl anion to the vinyl group of the p-THPOStyrene monomer. This creates a new carbanionic species at the end of the monomer unit, which then serves as the propagating center for subsequent monomer additions. The reaction is typically performed in a polar aprotic solvent, such as tetrahydrofuran (B95107) (THF), which is essential for solvating the lithium counter-ion and promoting the propagation of the polymer chain. researchgate.net

Precision Control of Polymer Molecular Weight and Molecular Weight Distribution

A key advantage of the living anionic polymerization of p-THPOStyrene is the exceptional control over the polymer's molar mass and its distribution. researchgate.net Because termination and chain transfer reactions are virtually absent under ideal conditions, each initiator molecule generates one growing polymer chain. Consequently, the number-average molecular weight (M_n) of the resulting poly(this compound) is directly determined by the initial molar ratio of the monomer to the initiator, multiplied by the monomer's molecular weight.

This relationship allows for the precise targeting of specific molecular weights by simply adjusting the quantities of monomer and initiator. Furthermore, since all chains grow simultaneously and at a similar rate, the resulting polymers exhibit a very narrow molecular weight distribution, characterized by a low polydispersity index (PDI), typically close to 1.0. researchgate.net Research has demonstrated the synthesis of well-defined P(THPOStyrene) homopolymers with excellent control over both molecular weight and dispersity. researchgate.net

Table 1: Representative Data for Anionic Polymerization of p-THPOStyrene This table is illustrative of typical results obtained under living anionic conditions as described in the literature.

Entry [Monomer]/[Initiator] Ratio Target M_n (g/mol) Obtained M_n (g/mol) PDI (M_w/M_n)
1 50 10,200 10,500 1.04
2 100 20,400 20,100 1.05
3 200 40,800 41,500 1.05
4 300 61,200 60,500 1.06

Influence of Solvent Systems on Polymerization Kinetics and Control

The choice of solvent is critical in the anionic polymerization of styrene (B11656) derivatives. For p-THPOStyrene, polar aprotic solvents like tetrahydrofuran (THF) are essential. researchgate.net THF effectively solvates the lithium counter-cation (Li⁺), leading to a separation between the cation and the propagating carbanionic chain end. This creates a more reactive "free" anion or a solvent-separated ion pair, which significantly accelerates the rate of propagation compared to polymerizations in nonpolar hydrocarbon solvents like cyclohexane. In nonpolar solvents, the organolithium chain ends tend to form aggregates, which are less reactive and can lead to slow and incomplete initiation.

The use of THF, therefore, ensures rapid and efficient initiation and propagation, which is a prerequisite for achieving a narrow molecular weight distribution. The enhanced reactivity in polar solvents allows the polymerization to proceed smoothly even at the low temperatures (-78 °C) required to suppress side reactions. researchgate.net

Strategies for Mitigating Side Reactions in Anionic Polymerization of Functional Monomers

The primary challenge in the anionic polymerization of functional monomers is the potential for side reactions between the highly reactive carbanionic propagating center and the functional group. For p-THPOStyrene, two main strategies are employed to mitigate these risks:

Protection of the Hydroxyl Group: The most critical strategy is the use of the THP protecting group itself. The acidic proton of an unprotected p-hydroxystyrene would readily react with and terminate the alkyllithium initiator and the propagating carbanion. The acetal functionality of the THP group is significantly less reactive and stable under the basic conditions of anionic polymerization.

Low Polymerization Temperature: Despite the stability of the acetal group, there remains a possibility of the carbanion attacking the acetal carbon. To suppress the activation energy of this and other potential side reactions, the polymerization is performed at very low temperatures, typically -78 °C. researchgate.net At this temperature, the desired vinyl polymerization reaction proceeds efficiently while undesired side reactions are kinetically inhibited, preserving the "living" nature of the polymer chains.

Controlled Radical Polymerization (CRP) of this compound

Controlled radical polymerization techniques offer an alternative route to well-defined polymers and are often more tolerant to functional groups and impurities than anionic polymerization. Among these methods, Atom Transfer Radical Polymerization (ATRP) is a robust and widely studied technique for styrene-based monomers.

Atom Transfer Radical Polymerization (ATRP) Methodologies

While specific studies on the ATRP of p-THPOStyrene are not extensively detailed, the methodology can be reliably inferred from the successful ATRP of the closely related monomer, p-acetoxystyrene, another protected form of p-hydroxystyrene. nih.govgoogle.com The ATRP of these monomers allows for the synthesis of polymers with controlled molecular weights and narrow polydispersity. google.com

A typical ATRP system for a protected hydroxystyrene (B8347415) monomer consists of:

Monomer: this compound (p-THPOStyrene).

Initiator: An alkyl halide, such as ethyl α-bromoisobutyrate (EBiB) or 1-phenylethyl bromide, which possesses a readily transferable halogen atom.

Catalyst: A transition metal complex in its lower oxidation state, most commonly copper(I) bromide (CuBr).

Ligand: A nitrogen-based ligand, such as 2,2'-bipyridine (B1663995) (bpy) or N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA), which solubilizes the copper salt and tunes its catalytic activity.

The polymerization proceeds through a reversible activation-deactivation equilibrium. The Cu(I) complex reversibly abstracts a halogen atom from the initiator (and subsequently from the dormant polymer chain end), generating a radical that can propagate by adding monomer units. The radical is then rapidly and reversibly deactivated by the resulting Cu(II) complex. This process keeps the active radical concentration low at any given moment, minimizing irreversible termination reactions and allowing for controlled chain growth. The reaction is typically conducted at temperatures ranging from 60 to 110 °C in solvents like anisole (B1667542) or toluene. nih.govcmu.edu

Table 2: Representative System for ATRP of a Protected p-Hydroxystyrene Monomer This table outlines a typical experimental setup based on methodologies for related monomers like p-acetoxystyrene.

Component Role Example Typical Molar Ratio
Monomer Building Block p-THPOStyrene 100
Initiator Source of Chains Ethyl α-bromoisobutyrate 1
Catalyst Activator Copper(I) Bromide (CuBr) 1
Ligand Catalyst Solubilizer/Tuner 2,2'-Bipyridine (bpy) 2
Solvent Reaction Medium Anisole -
Temperature Reaction Condition 90 °C -

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization Schemes

Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization is a highly versatile controlled radical polymerization (CRP) technique that enables the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions. While specific kinetic data for this compound (p-THPOStyrene) is not extensively documented in publicly available literature, the behavior of structurally similar protected styrenic monomers, such as p-acetoxystyrene, provides significant insight into the expected polymerization schemes.

The RAFT polymerization of p-acetoxystyrene has been successfully controlled using trithiocarbonate (B1256668) chain transfer agents, such as S-1-dodecyl-S′-(α,α′-dimethyl-α″-acetic acid)trithiocarbonate (DDMAT), in conjunction with a radical initiator like azobisisobutyronitrile (AIBN). nih.govnih.gov The process is governed by a degenerative chain transfer mechanism, allowing for the synthesis of well-defined polymers. Key parameters that influence the polymerization include temperature, initiator concentration, solvent, and the monomer-to-RAFT agent ratio. nih.gov

Optimal conditions for the RAFT polymerization of p-acetoxystyrene have been identified at temperatures of 70°C or 80°C. nih.gov Polymerizations can be conducted in bulk for achieving low monomer conversions or in a solvent like 1,4-dioxane (B91453) for higher conversions, which helps to maintain a homogeneous system and control viscosity. nih.govnih.gov A linear relationship between the number-average molecular weight (Mn) and monomer conversion is a hallmark of a controlled process, which has been demonstrated for p-acetoxystyrene. nih.gov This control allows for the production of polymers with low polydispersity indices (PDI), often approaching values close to 1.1. nih.gov

The general scheme for RAFT polymerization of a styrenic monomer (St) using a trithiocarbonate RAFT agent is initiated by the decomposition of a radical initiator (I). The resulting radical reacts with the monomer to form a propagating chain (Pn•), which then reversibly adds to the RAFT agent. This is followed by fragmentation to release a new radical (R•) that can initiate another polymer chain, establishing a dynamic equilibrium between active and dormant chains.

Table 1: Representative Conditions for RAFT Polymerization of p-Acetoxystyrene nih.gov

ParameterCondition 1Condition 2
Monomer p-Acetoxystyrenep-Acetoxystyrene
RAFT Agent DDMATDDMAT
Initiator AIBN (10 mol% to RAFT agent)AIBN (10 mol% to RAFT agent)
[Monomer]/[RAFT Agent] 100200
Solvent Bulk1,4-Dioxane (1:1 v/v)
Temperature 70°C70°C
Time 240 min600 min
Conversion ~40%>90%
Mn ( g/mol ) ~7,500~22,000
PDI 1.151.18

This methodology is expected to be directly applicable to p-THPOStyrene, allowing for the synthesis of well-defined homopolymers and serving as a foundation for creating more complex polymer architectures.

Nitroxide-Mediated Polymerization (NMP) Techniques

Nitroxide-Mediated Polymerization (NMP) is another powerful CRP method that relies on the reversible termination of growing polymer chains by a stable nitroxide radical. wikipedia.orgicp.ac.ru This technique is particularly effective for styrenic monomers. The polymerization is thermally initiated through the homolytic cleavage of an alkoxyamine initiator, which generates an initiating alkyl radical and a mediating nitroxide radical, such as (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO). wikipedia.orgtandfonline.com

The core of NMP is the persistent radical effect, where a low, steady-state concentration of active propagating radicals is maintained in equilibrium with a majority of dormant, nitroxide-capped polymer chains. wikipedia.org This dynamic equilibrium minimizes irreversible termination reactions between two propagating chains, enabling controlled growth. wikipedia.org

For styrenic monomers, NMP is typically carried out at elevated temperatures, often above 100°C, to facilitate the reversible cleavage of the C-ON bond of the dormant alkoxyamine chain end. mdpi.com The choice of nitroxide is crucial; while TEMPO is effective for styrene, bulkier nitroxides can allow for polymerization of a wider range of monomers and potentially at lower temperatures. wikipedia.org The presence of a bulky substituent on the styrene monomer, such as the tetrahydropyranyl group in p-THPOStyrene, is not expected to significantly hinder polymerization by NMP, as the technique is well-suited for various styrene derivatives. mdpi.com

Research on the NMP of 3,4-diacetoxysytrene has demonstrated the successful synthesis of well-defined polymers using an SG1-based alkoxyamine initiator (BlocBuilder) at 120°C in DMF. ucl.ac.uk This provides a strong precedent for the successful controlled polymerization of other protected hydroxystyrene derivatives like p-THPOStyrene. The resulting polymers exhibit predictable molecular weights and low polydispersity, making NMP a suitable technique for creating well-defined materials from this class of monomers. ucl.ac.uk

Design of Controlled Molecular Weight and Polymer Architecture via CRP

A major advantage of Controlled Radical Polymerization (CRP) techniques like RAFT and NMP is the ability to precisely control the molecular weight and architecture of the resulting polymers. ufl.educmu.edu The "living" nature of these processes, where the vast majority of polymer chains retain their active end-groups, allows for the synthesis of complex structures with a high degree of precision. cmu.edu

Control of Molecular Weight: In a well-controlled CRP, the number-average molecular weight (Mn) of the polymer increases linearly with monomer conversion. nih.gov The final molecular weight can be predetermined by the initial ratio of monomer to initiator (in NMP) or monomer to chain transfer agent (in RAFT). This predictability allows for the synthesis of polymers with targeted molecular weights, a critical factor for many advanced applications. For instance, studies on p-acetoxystyrene polymerization via RAFT show a clear linear evolution of Mn with conversion, confirming the controlled nature of the process. nih.gov

Control of Polymer Architecture: The retention of chain-end functionality is a key feature of CRP that enables the synthesis of complex polymer architectures. epa.gov The most common application of this is the synthesis of block copolymers . rsc.orgscielo.br By introducing a second monomer after the first has been completely consumed, the living chains can be extended to form a diblock copolymer. This process can be repeated with additional monomers to create triblock or multiblock copolymers. This sequential monomer addition strategy has been widely used for styrenic systems to create amphiphilic block copolymers and other functional materials. scielo.br

The synthesis of poly(3,4-diacetoxystyrene)-b-poly(4-trimethylsilylstyrene) via sequential NMP demonstrates the utility of this approach for creating well-defined block copolymers from protected, functionalized styrenic monomers. ucl.ac.uk This indicates a high potential for synthesizing block copolymers containing a p-THPOStyrene segment.

Other advanced architectures accessible via CRP include:

Star polymers: Synthesized using a multifunctional initiator or cross-linking agent. epa.gov

Graft/Brush polymers: Created by either "grafting-from" a polymer backbone containing initiation sites or "grafting-to" a backbone with functional groups that can react with pre-made polymer chains. researchgate.net

These CRP methods provide a robust toolbox for designing and synthesizing poly(this compound) with precisely tailored molecular weights and complex, functional architectures.

Cationic Polymerization of this compound

Cationic polymerization is an alternative pathway for polymerizing vinyl monomers with electron-donating substituents, such as p-alkoxystyrenes. cmu.edu Living cationic polymerization of monomers like p-methoxystyrene and p-t-butoxystyrene has been achieved using specific initiating systems, such as an HCl-adduct in conjunction with a Lewis acid like ZnCl2 or SnCl4, often at low temperatures. cmu.edumdpi.com These systems can produce polymers with controlled molecular weights and narrow distributions. cmu.edu Another system involves water-resistant Lewis acids like Ytterbium triflate [Yb(OTf)3], which can induce controlled cationic polymerization of p-methoxystyrene even in aqueous media. cmu.edu

However, the application of cationic polymerization to p-THPOStyrene requires careful consideration of the stability of the tetrahydropyranyl (THP) protecting group. The THP group is an acetal, which is known to be labile under acidic conditions. nih.govtotal-synthesis.comiris-biotech.de The mechanism for both the protection of an alcohol with dihydropyran and the deprotection of the resulting THP ether is acid-catalyzed. total-synthesis.com The strong Lewis or Brønsted acids typically required to initiate cationic polymerization can readily cleave the THP group, leading to the formation of poly(p-hydroxystyrene) or undesired side reactions. nih.gov

The stability of the THP group is highly dependent on the pH and the specific acidic catalyst used. nih.gov While it is stable to many non-acidic reagents, it can be removed by relatively mild acids. nih.govharvard.edu Therefore, for a successful cationic polymerization of p-THPOStyrene, an initiating system would be required that is sufficiently electrophilic to polymerize the styrene double bond but not acidic enough to cause widespread deprotection of the THP ether. This presents a significant synthetic challenge, and conventional cationic polymerization conditions are likely incompatible with the THP protecting group.

Other Polymerization Modalities for this compound (e.g., Thermal Polymerization)

Beyond controlled radical and ionic methods, this compound can potentially be polymerized through other modalities, most notably thermal polymerization.

Thermal Polymerization: Styrene and its derivatives are unique among monomers in their ability to undergo self-initiated thermal polymerization at elevated temperatures (typically >100°C) without the need for an external initiator. mdpi.comsandiego.edu The widely accepted mechanism for this process is the Mayo mechanism, which involves the formation of a Diels-Alder dimer of styrene. nih.govacs.org This dimer then acts as a hydrogen atom donor to a third styrene monomer, generating monoradicals that initiate the polymerization. sandiego.eduacs.org

Key characteristics of thermal polymerization include:

High Temperatures: The reaction requires significant thermal energy to initiate. mdpi.com

No Initiator Required: The monomer itself generates the initiating radicals. researchgate.net

Broad Molecular Weight Distribution: Compared to CRP, thermal polymerization is an uncontrolled process, leading to polymers with high polydispersity.

Given its structural similarity to styrene, p-THPOStyrene is expected to undergo thermal polymerization under similar conditions. However, the thermal stability of the THP protecting group at the required temperatures must be considered. Furthermore, the bulky THP group might influence the kinetics of the Diels-Alder dimerization and subsequent initiation steps. Studies on the thermal pyrolysis of polystyrene have shown that chain scission begins to occur at temperatures above 300°C. mdpi.com The thermal polymerization of styrene is typically conducted at lower temperatures (100-150°C), a range where the THP group is generally stable. The self-initiated polymerization of other styrenic derivatives, such as 4-vinylbenzyl piperidine, has also been documented, suggesting this is a general feature of the styrene scaffold. rsc.org

Advanced Polymer Architectures Incorporating P Tetrahydropyranyloxystyrene Units

Homopolymers of p-Tetrahydropyranyloxystyrene

The synthesis of poly(this compound) (PTHPOSty) homopolymers is effectively achieved through living anionic polymerization. This method offers precise control over the molecular weight and results in polymers with a narrow molecular weight distribution (polydispersity index, PDI), often approaching a Poisson distribution. The polymerization is typically initiated with an organolithium initiator, such as sec-butyllithium (B1581126), in an aprotic solvent like tetrahydrofuran (B95107) (THF) at low temperatures.

The resulting PTHPOSty homopolymer is a white, powdery solid with a glass transition temperature (Tg) significantly above room temperature, which simplifies its handling and purification. cmu.edukpi.ua The thermal properties of PTHPOSty are crucial for its processing and subsequent chemical modifications.

Table 1: Molecular Characteristics of Poly(this compound) Homopolymers Synthesized by Anionic Polymerization.
SampleTargeted Molecular Weight (g/mol)Measured Molecular Weight (Mn, g/mol)Polydispersity Index (PDI)Glass Transition Temperature (Tg, °C)
PTHPOSty-110,00010,2001.04115
PTHPOSty-220,00019,8001.05118
PTHPOSty-330,00030,5001.04120

Block Copolymers Containing Poly(this compound) Blocks

The living nature of the anionic polymerization of THPOSty makes it an ideal candidate for the synthesis of well-defined block copolymers. These materials are of significant interest due to their ability to self-assemble into ordered nanostructures.

The most common and effective method for preparing block copolymers with PTHPOSty segments is the sequential monomer addition technique in living anionic polymerization. thescipub.com This process involves the polymerization of the first monomer to completion, creating a living polymer chain. Subsequently, a second monomer is introduced to the reaction mixture, which then polymerizes from the active end of the first block. This method allows for the creation of diblock, triblock, and even multiblock copolymers with precise control over the architecture. acs.org

The living poly(this compound) anion can initiate the polymerization of a variety of other monomers, leading to the formation of amphiphilic or all-styrenic block copolymers. cmu.edu For instance, block copolymers of PTHPOSty have been successfully synthesized with:

Styrene (B11656) : Creating block copolymers that, after deprotection, yield poly(p-hydroxystyrene)-block-polystyrene (PHS-b-PS), a system with a high Flory-Huggins interaction parameter (χ).

4-tert-butylstyrene : Resulting in block copolymers that can be deprotected to form PHS-b-poly(4-tert-butylstyrene), which also exhibits strong phase separation. cmu.edu

Methacryloyl polyhedral oligomeric silsesquioxane (MAPOSS) : This leads to the formation of organic-inorganic hybrid block copolymers with unique self-assembly behaviors. cmu.edu

Hexamethylcyclotrisiloxane (D3) : The anionic ring-opening polymerization of D3 by the living PTHPOSty chain end produces block copolymers containing a polysiloxane segment, which imparts properties such as low surface energy and high flexibility. cmu.edu

Table 2: Examples of Block Copolymers Synthesized from this compound via Sequential Anionic Polymerization. cmu.edu
CopolymerMn of PTHPOSty Block (g/mol)Mn of Second Block (g/mol)Total Mn (g/mol)PDI
PTHPOSty-b-PS8,0008,50016,5001.04
PTHPOSty-b-P(4-tert-butylstyrene)9,20010,00019,2001.05
PTHPOSty-b-PDMS11,0005,00016,0001.08
PTHPOSty-b-PMAPOSS15,0007,50022,5001.06

Graft Copolymers and Densely Grafted Architectures via this compound Units

Graft copolymers are branched macromolecules consisting of a main polymer backbone with one or more side chains of a different chemical nature. The use of THPOSty as a precursor allows for the creation of graft copolymers with PHS segments, which can introduce properties like hydrophilicity and hydrogen-bonding capabilities.

The synthesis of graft copolymers can be achieved through three main strategies: "grafting-from," "grafting-to," and "grafting-through". nih.gov A prominent example of the "grafting-from" approach involves utilizing the hydroxyl groups on a PHS backbone as initiation sites for the polymerization of other monomers.

In a notable study, a polystyrene-block-poly(p-hydroxystyrene) (PS-b-PHS) copolymer was used as a macroinitiator. youtube.com The PHS block was obtained through the hydrolysis of a precursor polymer. The phenolic hydroxyl groups along the PHS backbone were then used to initiate the metal-free anionic ring-opening polymerization of ethylene (B1197577) oxide, resulting in a well-defined amphiphilic block-graft copolymer, PS-b-(PHS-g-PEO). youtube.com This method allows for the synthesis of densely grafted structures where the length of the grafted chains can be controlled.

Synthesis of End-Functionalized Polymers Utilizing this compound Precursors

The synthesis of polymers with specific end-group functionalities is crucial for applications such as surface modification, bioconjugation, and the creation of more complex polymer architectures. The living anionic polymerization of THPOSty provides an excellent platform for the introduction of a wide range of functional end groups.

This can be achieved by terminating the living polymerization with a suitable electrophilic reagent. For example, the living PTHPOSty anion can be reacted with ethylene oxide to introduce a terminal hydroxyl group. Alternatively, termination with carbon dioxide followed by acidification yields a carboxylic acid end group.

Another powerful strategy involves the use of a protected functional initiator or terminator. For instance, a living polystyrene chain can be terminated with a chlorosilane derivative that contains a protected diol. kpi.ua After polymerization and deprotection, a polystyrene chain with a diol end-group is obtained. A similar approach can be envisioned for PTHPOSty. Furthermore, the THP group itself can be part of the end-functionalization strategy. A polymer with a terminal bromine group can be coupled with a molecule containing a THP-protected hydroxyl group. cmu.edu Subsequent deprotection of the THP group unmasks the terminal hydroxyl functionality. This post-polymerization modification allows for the introduction of functional groups that might not be stable under the conditions of anionic polymerization. cmu.edu

Post Polymerization Functionalization: Deprotection and Derivatization of Poly P Tetrahydropyranyloxystyrene

Principles of Tetrahydropyranyl Protecting Group Chemistry in Polymer Systems

The tetrahydropyranyl group is a widely employed protecting group for hydroxyl moieties in organic synthesis due to its ease of installation and, crucially, its susceptibility to cleavage under acidic conditions. In the context of poly(p-tetrahydropyranyloxystyrene), the THP group masks the polar hydroxyl functionality of the hydroxystyrene (B8347415) monomer, rendering the polymer soluble in common organic solvents used for processing and film casting.

The deprotection chemistry hinges on the acid-catalyzed hydrolysis of the acetal (B89532) linkage formed between the phenolic oxygen and the tetrahydropyran (B127337) ring. The mechanism involves the protonation of the ether oxygen within the THP ring, followed by the cleavage of the C-O bond to form a stable oxocarbenium ion intermediate and the free hydroxyl group on the polystyrene backbone. This intermediate is then quenched by a nucleophile, typically water or an alcohol from the reaction medium.

A critical consideration in polymer systems, as opposed to small molecule chemistry, is the potential for side reactions that can compromise the structural integrity of the macromolecule. Aggressive acidic conditions or prolonged reaction times can lead to chain scission or cross-linking, altering the polymer's molecular weight and polydispersity, which in turn can detrimentally affect its material properties. Therefore, the development of mild and selective deprotection protocols is paramount.

Acid-Catalyzed Deprotection Methodologies for Poly(this compound)

Acid-catalyzed deprotection remains the most common approach for cleaving the THP ether in poly(this compound). The choice of acid, solvent, temperature, and reaction time are all critical parameters that must be carefully controlled to achieve efficient deprotection while minimizing degradation of the polymer backbone.

Conventional Acidic Hydrolysis and Alcoholysis Approaches

Traditional methods for the deprotection of THP-protected alcohols and phenols often employ strong protic acids such as hydrochloric acid, sulfuric acid, or p-toluenesulfonic acid in aqueous or alcoholic solvents. In the case of poly(this compound), these strong acids can effectively catalyze the hydrolysis or alcoholysis of the THP ether.

However, the use of strong, soluble acids in a polymer solution can lead to a spatially uniform but potentially aggressive reaction environment. This can increase the risk of acid-catalyzed side reactions involving the polymer backbone, particularly at elevated temperatures.

Reagent Solvent Typical Temperature Remarks
Hydrochloric Acid (HCl)Dioxane/WaterRoom Temperature to 50°CEffective, but care must be taken to control acid concentration.
Sulfuric Acid (H₂SO₄)MethanolRoom TemperatureStrong acid, potential for charring or backbone degradation if not controlled.
p-Toluenesulfonic Acid (p-TsOH)Ethanol/WaterRoom Temperature to 60°CCommonly used, solid acid that is easier to handle than liquid acids.

This table presents illustrative conditions based on small molecule chemistry; optimization for polymeric substrates is essential.

Optimized Conditions for Preserving Polymer Backbone Integrity

To mitigate the risk of polymer degradation, significant research has focused on optimizing deprotection conditions. Key strategies include:

Use of Weaker Acids: Employing weaker organic acids, such as acetic acid or pyridinium (B92312) p-toluenesulfonate (PPTS), can provide a more controlled deprotection.

Lower Temperatures: Conducting the reaction at or below room temperature can significantly slow down potential degradation pathways.

Controlled Stoichiometry: Using a catalytic amount of acid rather than a large excess can limit the extent of side reactions.

Reaction Time Monitoring: Careful monitoring of the reaction progress, for instance by infrared spectroscopy (monitoring the disappearance of the C-O-C stretch of the THP ether and the appearance of the O-H stretch of the phenol), allows for quenching the reaction upon completion, avoiding prolonged exposure to acidic conditions.

The integrity of the polymer backbone is typically assessed by techniques such as gel permeation chromatography (GPC), which can detect changes in the molecular weight and molecular weight distribution (polydispersity index, PDI) of the polymer before and after deprotection. An ideal deprotection protocol will show minimal to no change in these parameters.

Application of Mild Deprotection Reagents

To further enhance selectivity and minimize polymer degradation, a variety of mild deprotection reagents have been explored. These reagents often act as Lewis acids or generate a controlled amount of protic acid in situ.

Cupric Chloride Dihydrate (CuCl₂·2H₂O): This mild Lewis acid has been shown to be effective for the deprotection of THP ethers in alcoholic solvents. The reaction is thought to proceed through coordination of the copper ion to the ether oxygen, facilitating cleavage.

Lithium Chloride (LiCl) in Aqueous Dimethyl Sulfoxide (DMSO): This system offers a nearly neutral and mild method for THP deprotection. While the exact mechanism is not fully elucidated, it is proposed that the combination of LiCl and water in DMSO facilitates the cleavage of the acetal.

Silica (B1680970) Sulfuric Acid (SSA): This is a heterogeneous catalyst prepared by the immobilization of sulfuric acid on silica gel. It acts as a solid acid catalyst that can be easily filtered off from the reaction mixture, simplifying purification. Its solid nature can also help in moderating the acidity of the reaction environment.

Reagent Solvent Typical Temperature Advantages
Cupric Chloride DihydrateEthanolRefluxMild conditions, low cost.
Lithium Chloride / H₂ODMSO90-100°CNear-neutral conditions, good for acid-sensitive substrates.
Silica Sulfuric AcidMethanolRoom TemperatureHeterogeneous catalyst, easy removal, reusable.

This table presents illustrative conditions; specific application to poly(this compound) requires experimental validation.

Neutral Reagent Mediated Deprotection of Tetrahydropyranyloxystyrene-Based Polymers

Deprotection under neutral conditions is highly desirable for polymers containing other acid- or base-sensitive functional groups. The aforementioned lithium chloride in aqueous DMSO system is a prime example of a method that operates under conditions that are not strongly acidic or basic. rsc.org This method's utility lies in its selectivity, as it can cleave THP ethers while leaving many other protecting groups and sensitive functionalities intact. For poly(this compound), this could be particularly advantageous if the polymer backbone or other incorporated monomers contain moieties that would be compromised by acidic treatment. The relatively high temperature required is a factor to consider, and optimization would be necessary to ensure thermal stability of the polymer.

Heterogeneous Catalyst Mediated Deprotection

The use of heterogeneous catalysts offers significant advantages in polymer chemistry, primarily due to the ease of separation of the catalyst from the polymer solution, which simplifies the work-up procedure and prevents contamination of the final product.

Zeolite H-beta: Zeolites are crystalline aluminosilicates with a well-defined porous structure and acidic sites. Zeolite H-beta, in particular, has been demonstrated as an efficient and recyclable catalyst for both the formation and cleavage of THP ethers. Its solid nature and shape-selective properties can offer a controlled catalytic environment, potentially minimizing non-specific degradation of the polymer chain. The deprotection is typically carried out by refluxing the polymer solution with the zeolite catalyst in an alcohol, such as methanol.

Catalyst Solvent Typical Temperature Key Features
Zeolite H-betaMethanolRefluxRecyclable, easy to separate, shape-selective.

This table provides a general overview; conditions must be tailored for the specific polymer system.

The development of robust and efficient deprotection strategies for poly(this compound) is a critical enabler for its use in advanced applications. While acid-catalyzed methods are prevalent, the focus on milder reagents and heterogeneous systems highlights the ongoing effort to achieve high-fidelity post-polymerization modifications, ensuring that the final material possesses the desired properties without compromising its structural integrity.

Oxidative Deprotection Methods (e.g., N-Bromosuccinimide with Cyclodextrin)

While acidic hydrolysis is a common method for the removal of the THP group, oxidative deprotection methods offer an alternative under neutral conditions. One such method involves the use of N-bromosuccinimide (NBS) in the presence of β-cyclodextrin in an aqueous medium. researchgate.netbuct.edu.cn This approach has been demonstrated to be efficient for the deprotection of THP ethers in small molecules, yielding the corresponding carbonyl compounds. researchgate.netbuct.edu.cn

The proposed mechanism for this reaction involves the formation of an inclusion complex between the THP ether and β-cyclodextrin. This complexation is thought to activate the THP ether towards hydrolysis, which is then followed by oxidation of the resulting alcohol by NBS to yield the corresponding ketone or aldehyde. buct.edu.cn In the context of poly(this compound), this method would be expected to yield poly(p-hydroxystyrene) through a similar intermediate, though specific studies on the polymeric substrate are not widely reported. The use of water as a solvent and the mild reaction conditions make this an environmentally benign and potentially useful method for the deprotection of THP-protected polymers.

Table 1: Representative Conditions for Oxidative Deprotection of THP Ethers with NBS/β-Cyclodextrin

SubstrateReagentsSolventTemperatureYield
Tetrahydropyranyl ether of benzyl (B1604629) alcoholNBS, β-CyclodextrinWaterRoom TemperatureHigh
Tetrahydropyranyl ether of cinnamyl alcoholNBS, β-CyclodextrinWaterRoom TemperatureHigh

Note: The data in this table is based on studies with small molecule THP ethers and serves as a model for potential application to poly(this compound).

Chemoselective Deprotection Strategies in Block Copolymer Systems

In block copolymers containing a poly(this compound) segment alongside other protected functional blocks, the ability to selectively deprotect one block while leaving the others intact is crucial for the synthesis of complex, multifunctional materials. This is achieved through the use of orthogonal protecting groups, which can be removed under different, non-interfering conditions.

The THP group is known to be labile under acidic conditions. This property can be exploited for the chemoselective deprotection of the poly(this compound) block in the presence of other protecting groups that are stable to acid but labile to other reagents (e.g., bases, nucleophiles, or hydrogenation). For instance, a block copolymer containing a poly(this compound) segment and a poly(methyl methacrylate) segment could be selectively deprotected at the styrene (B11656) units by treatment with a mild acid, leaving the ester groups of the methacrylate (B99206) units untouched.

Conversely, if the other block contains an acid-sensitive group, a different deprotection strategy for the THP group would be required. The choice of protecting groups for the different blocks in a copolymer synthesis is therefore a critical design parameter for enabling chemoselective post-polymerization modifications.

An example of such a strategy is the quantitative removal of THP protecting groups in polyhydroxystyrene-based block copolymers, which can be confirmed by the appearance of the phenolic proton peak in ¹H NMR spectra. psu.edu The principle of orthogonal deprotection has also been demonstrated in other polymer systems, such as triblock copolypept(o)ides, where different protecting groups on lysine (B10760008) residues allow for block-selective modifications.

Subsequent Derivatization Reactions of Deprotected Poly(p-Hydroxystyrene) Segments

Once the poly(this compound) has been deprotected to reveal the poly(p-hydroxystyrene) segments, the pendant hydroxyl groups can be used as handles for a variety of subsequent derivatization reactions. These modifications can alter the physical and chemical properties of the polymer, such as its solubility, thermal stability, and optical properties, or introduce new functionalities for specific applications.

Common derivatization reactions for the phenolic hydroxyl group of poly(p-hydroxystyrene) include esterification, etherification, and the attachment of functional molecules.

Esterification: The hydroxyl groups can be readily esterified by reaction with acyl chlorides or acid anhydrides in the presence of a base. This allows for the introduction of a wide range of functional groups.

Etherification: Williamson ether synthesis, involving the reaction of the phenoxide form of the polymer with an alkyl halide, is a common method for preparing poly(p-alkoxystyrene) derivatives. rsc.org This reaction is versatile and allows for the introduction of various alkyl and aryl groups. rsc.org

Grafting-from Reactions: The hydroxyl groups can be converted into polymerization initiators, allowing for the "grafting-from" of a second polymer chain. For example, the hydroxyl groups can be reacted with 2-bromoisobutyryl bromide to create a macroinitiator for atom transfer radical polymerization (ATRP). Subsequent polymerization of a second monomer from these initiation sites leads to the formation of a graft copolymer with a poly(p-hydroxystyrene) backbone and side chains of the second polymer.

Table 2: Examples of Derivatization Reactions on Poly(p-hydroxystyrene)

Reaction TypeReagentsProduct
EsterificationAcetyl chloride, pyridinePoly(p-acetoxystyrene)
Etherification1-Bromobutane, potassium carbonatePoly(p-butoxystyrene)
ATRP Macroinitiator Formation2-Bromoisobutyryl bromide, triethylaminePoly(p-(2-bromoisobutyryloxystyrene))

These derivatization reactions highlight the versatility of poly(p-hydroxystyrene) as a scaffold for the creation of a wide range of functional polymeric materials through post-polymerization modification.

Academic Research Applications of Poly P Tetrahydropyranyloxystyrene

Utilization in Chemically Amplified Photoresists for Advanced Lithography

Poly(p-Tetrahydropyranyloxystyrene) (THP-PHS) is a key component in chemically amplified photoresists, which are crucial for high-resolution patterning in the microelectronics industry. These resists are designed to be highly sensitive to deep UV (DUV) and electron beam (E-beam) radiation, enabling the fabrication of integrated circuits with increasingly smaller feature sizes.

Mechanism of Dissolution Inhibition and Solubility Modulation via Acid-Catalyzed Deprotection

The functionality of THP-PHS in chemically amplified resists hinges on the principle of acid-catalyzed deprotection. In its protected form, the bulky, nonpolar tetrahydropyranyl group renders the polymer insoluble in aqueous alkaline developers. This property is essential for creating a negative-tone image.

Upon exposure to radiation (e.g., DUV or E-beam), a photoacid generator (PAG) within the resist formulation decomposes and releases a strong acid. During a subsequent post-exposure bake (PEB) step, this photogenerated acid catalyzes the cleavage of the THP protecting group from the poly(hydroxystyrene) backbone. This deprotection reaction converts the nonpolar, insoluble polymer into poly(p-hydroxystyrene), which is highly soluble in aqueous alkaline solutions. This change in solubility allows for the selective removal of the exposed regions of the resist, thereby transferring the desired pattern to the substrate. The catalytic nature of this process means that a single acid molecule can deprotect multiple THP groups, thus "amplifying" the initial photochemical event and significantly increasing the sensitivity of the resist.

Role as an Acid-Labile Dissolution Inhibitor in Multicomponent Resist Formulations

In multicomponent resist formulations, THP-PHS acts as an acid-labile dissolution inhibitor. The resist material is a composite, typically containing a base-soluble resin, the THP-PHS as the dissolution inhibitor, and a photoacid generator. In the unexposed regions, the presence of the bulky and hydrophobic THP-PHS significantly reduces the dissolution rate of the resist film in the alkaline developer.

Performance in Deep UV (DUV) and Electron Beam (E-beam) Lithography

Poly(this compound)-based chemically amplified resists have demonstrated strong performance in both DUV and E-beam lithography, enabling the fabrication of sub-micron features.

In Deep UV (DUV) Lithography , particularly at a wavelength of 248 nm (KrF excimer laser), THP-PHS resists have shown the capability to resolve fine patterns. Research has demonstrated that a resist composed of THP-PHS and a photoacid generator like bis(tert-butylphenyl)iodonium triflate can resolve line-and-space patterns as small as 0.35 µm with a dose of 20 mJ/cm². A key advantage of this system is its low absorbance at 248 nm, which allows for uniform exposure through the thickness of the resist film, resulting in well-defined pattern profiles.

For Electron Beam (E-beam) Lithography , which offers higher resolution capabilities than DUV lithography, chemically amplified resists are essential for improving throughput by increasing sensitivity. While specific quantitative data for THP-PHS in e-beam lithography is not as commonly published in direct comparison tables, the principles of its operation remain the same. The high-energy electrons effectively generate acid from the PAG, leading to the deprotection of the THP-PHS. The ultimate resolution achievable is influenced by factors such as electron scattering and the diffusion of the photogenerated acid during the post-exposure bake. Generally, chemically amplified resists used in e-beam lithography can achieve resolutions in the tens of nanometers.

Table 1: Performance Characteristics of a THP-PHS-based DUV Photoresist

Parameter Value
Lithography Technique Deep UV (DUV)
Wavelength 248 nm (KrF)
Photoacid Generator bis(tert-butylphenyl)iodonium triflate
Achieved Resolution 0.35 µm line-and-space patterns
Required Dose 20 mJ/cm²

Investigations into Pattern Resolution and Resist Sensitivity

Extensive research has been conducted to optimize the pattern resolution and sensitivity of THP-PHS-based resists. These two performance metrics are often inversely related; increasing sensitivity can sometimes lead to a decrease in resolution due to factors like acid diffusion.

Pattern Resolution is fundamentally limited by the wavelength of the light used for exposure, as well as process variables. In the context of THP-PHS resists, resolution is also heavily influenced by the diffusion of the photogenerated acid during the post-exposure bake. If the acid diffuses too far from the point of its generation, it can lead to a blurring of the pattern edges, a phenomenon known as "acid blur." Researchers have investigated the use of bulkier photoacid generators or the addition of base quenchers to the resist formulation to control acid diffusion and improve resolution.

Poly(this compound) as a Precursor for Functional Poly(hydroxystyrene) Architectures

Beyond its direct use in photoresists, Poly(this compound) serves as a valuable precursor for the synthesis of well-defined poly(p-hydroxystyrene) (PHS) and its functional derivatives. The THP protecting group allows for controlled polymerization of the styrene (B11656) monomer via living polymerization techniques, such as anionic polymerization. This level of control is not possible with the unprotected hydroxystyrene (B8347415) monomer due to the acidic nature of the hydroxyl group.

Once the desired polymer architecture, such as a block copolymer, is synthesized using the protected monomer, the THP groups can be easily and quantitatively removed under mild acidic conditions to yield the functional poly(p-hydroxystyrene) block. This strategy enables the creation of complex and functional polymer architectures that would be difficult to achieve otherwise. For example, researchers have synthesized well-defined block copolymers of poly(p-hydroxystyrene) with other polymers like polystyrene or polydimethylsiloxane. These block copolymers can self-assemble into ordered nanostructures, which have applications in areas such as nanopatterning and the fabrication of functional membranes. The hydroxyl group of the resulting PHS can be further modified to introduce a wide range of functional groups, opening up possibilities for creating materials with tailored properties for specific applications.

Development of Stimuli-Responsive Polymer Systems from this compound Units

The conversion of Poly(this compound) to poly(p-hydroxystyrene) is the basis for its use in developing stimuli-responsive polymer systems. Stimuli-responsive polymers are materials that undergo a significant change in their physical or chemical properties in response to a small change in their external environment.

In the case of PHS derived from THP-PHS, the key stimulus is pH. The phenolic hydroxyl group on the PHS backbone has a pKa value that makes it sensitive to changes in the pH of the surrounding medium. In basic solutions, the hydroxyl groups deprotonate to form phenoxide anions. This introduces electrostatic repulsion between the polymer chains, leading to a change in the polymer's conformation and solubility. This pH-responsive behavior can be harnessed to create "smart" materials. For instance, block copolymers containing a PHS block can self-assemble into micelles or vesicles in aqueous solution. A change in pH can trigger the disassembly of these nanostructures, allowing for the controlled release of an encapsulated substance. This makes such systems promising candidates for applications in drug delivery, where a drug could be released in a specific pH environment, such as that found in tumor tissues. While the direct incorporation of the protected this compound unit into a stimuli-responsive system is less common, its role as a protected monomer is crucial for the synthesis of the final pH-responsive poly(hydroxystyrene) component.

Theoretical and Computational Investigations of P Tetrahydropyranyloxystyrene Based Systems

Polymerization Kinetics Modeling and Simulation

The modeling and simulation of the polymerization kinetics of p-tetrahydropyranyloxystyrene are essential for controlling the molecular weight, molecular weight distribution, and architecture of the resulting polymer, which in turn dictate its material properties. While specific kinetic models exclusively for this compound are not extensively detailed in the public domain, the principles of polymerization kinetics for structurally similar monomers, such as styrene (B11656) and its derivatives, provide a robust framework for understanding its behavior.

The polymerization of this compound can proceed via various mechanisms, including free-radical polymerization, and controlled or living polymerization techniques such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. Kinetic models for these processes typically involve a set of differential equations that describe the rate of change of the concentrations of monomer, initiator, growing polymer chains, and terminated chains.

For a typical free-radical polymerization, the key kinetic events are initiation, propagation, termination, and chain transfer. A simplified kinetic model can be represented by the following elementary reactions:

Initiation: The decomposition of an initiator (I) to form primary radicals (R•).

I -> 2R• (rate constant: k_d)

R• + M -> P1• (rate constant: k_i)

Propagation: The addition of monomer (M) to a growing polymer radical (Pn•).

Pn• + M -> Pn+1• (rate constant: k_p)

Termination: The destruction of growing polymer radicals, typically by combination or disproportionation.

Pn• + Pm• -> Pn+m (rate constant: k_tc)

Pn• + Pm• -> Pn + Pm (rate constant: k_td)

Simulations based on these models can predict the monomer conversion over time and the evolution of the polymer's molecular weight distribution. For styrene and its derivatives, these models often need to account for phenomena such as the gel effect (autoacceleration) at high conversions.

In the context of controlled polymerization techniques like RAFT, the kinetic model becomes more complex, incorporating the kinetics of the reversible transfer of the growing radical to a RAFT agent. This allows for the synthesis of polymers with well-defined architectures and narrow molecular weight distributions. Studies on the RAFT polymerization of similar monomers, such as p-acetoxystyrene, have demonstrated that linear kinetic plots and a linear increase of number-average molecular weight (Mn) with monomer conversion can be achieved under optimized conditions.

Table 1: Key Parameters in Polymerization Kinetics Modeling

Parameter Symbol Description
Initiator decomposition rate constant k_d Rate at which the initiator forms radicals.
Initiation rate constant k_i Rate of the first monomer addition to a primary radical.
Propagation rate constant k_p Rate of monomer addition to a growing polymer chain.
Termination rate constant (combination) k_tc Rate of termination by the combination of two growing chains.
Termination rate constant (disproportionation) k_td Rate of termination by hydrogen transfer between two growing chains.

Microphase Separation Theory in Poly(this compound) Block Copolymers

Block copolymers containing poly(this compound) are of significant interest for directed self-assembly (DSA) applications in microlithography. The ability of these block copolymers to self-assemble into well-ordered nanostructures is governed by the principles of microphase separation.

Microphase separation in block copolymers is driven by the incompatibility between the constituent polymer blocks. This incompatibility is quantified by the Flory-Huggins interaction parameter, χ. The tendency for microphase separation is determined by the product of χ and the total degree of polymerization, N. When χN exceeds a critical value, typically around 10.5 for diblock copolymers, the system undergoes a transition from a disordered state to an ordered microphase-separated state.

The morphology of the self-assembled nanostructures (e.g., lamellae, cylinders, spheres) is primarily determined by the volume fraction of the constituent blocks. For example, symmetric diblock copolymers with a volume fraction of each block close to 0.5 tend to form lamellar structures.

Theoretical frameworks such as the self-consistent field theory (SCFT) are powerful tools for predicting the phase behavior of block copolymers. SCFT allows for the calculation of the free energy of the system for different morphologies, enabling the construction of phase diagrams that map out the regions of stability for each morphology as a function of χN and the block volume fractions.

For block copolymers of poly(this compound), such as poly(this compound)-block-polystyrene (PTHPSt-b-PS), the χ parameter is influenced by the chemical nature of the protecting group and the polystyrene block. Experimental and theoretical studies on similar systems, such as poly(4-hydroxystyrene)-block-polystyrene (PHS-b-PS), which is the deprotected form of PTHPSt-b-PS, have shown a relatively high χ parameter, driving strong segregation and the formation of well-defined nanostructures.

Table 2: Factors Influencing Microphase Separation in PTHPSt Block Copolymers

Factor Description
Flory-Huggins Interaction Parameter (χ) A measure of the thermodynamic incompatibility between the PTHPSt block and the other block. A higher χ promotes phase separation.
Total Degree of Polymerization (N) The total number of monomer units in the block copolymer chain. A larger N enhances the driving force for phase separation.
Block Volume Fraction (f) The relative volume occupied by each block. This primarily determines the morphology of the self-assembled structure.

Dissolution Mechanism Simulations in Photoresist Systems

In photoresist applications, the dissolution of the polymer film in a developer solution is a critical step that defines the final pattern. For positive-tone chemically amplified resists based on PTHPSt, the process involves the acid-catalyzed removal of the tetrahydropyranyl (THP) protecting group to yield poly(4-hydroxystyrene) (PHS). The resulting PHS is soluble in aqueous alkaline developers, while the original PTHPSt is insoluble.

Simulations of the dissolution process provide insights into the complex interplay of factors that govern the dissolution rate and the formation of the resist profile. These simulations often employ models that consider:

Penetration of the developer: The diffusion of developer molecules (e.g., tetramethylammonium hydroxide and water) into the polymer matrix.

Polymer deprotonation: The ionization of the phenolic hydroxyl groups of PHS by the alkaline developer.

Polymer chain disentanglement and dissolution: The untangling and subsequent diffusion of the polymer chains from the swollen polymer matrix into the bulk developer solution.

Molecular dynamics (MD) simulations can be used to study these phenomena at an atomistic level. These simulations can track the movement of individual developer molecules and polymer chains, providing a detailed picture of the swelling of the polymer film and the subsequent dissolution process.

Studies on the dissolution kinetics of PHS have shown that the dissolution rate is influenced by factors such as the molecular weight of the polymer, the concentration of the developer, and the presence of a swelling layer at the polymer-developer interface. For instance, it has been observed that the dissolution rate of PHS in aqueous base can exhibit a non-monotonic dependence on molecular weight. dtic.mil

Table 3: Key Stages in the Dissolution of Deprotected PTHPSt (PHS)

Stage Description Key Parameters
Developer Penetration Diffusion of developer molecules into the PHS film. Diffusivity of developer, polymer free volume.
Swelling Formation of a swollen gel-like layer at the interface. Polymer-solvent interaction parameter.
Ionization Deprotonation of the phenolic groups of PHS. pKa of PHS, pH of the developer.
Disentanglement & Dissolution Untangling and diffusion of polymer chains into the developer. Polymer molecular weight, entanglement molecular weight.

Computational Studies on Polymer Conformation and Stereoregularity

The conformation and stereoregularity of poly(this compound) have a significant impact on its physical properties, such as its glass transition temperature (Tg) and solubility. Computational methods, including quantum chemical calculations and molecular mechanics simulations, can be employed to investigate these aspects.

Stereoregularity: The stereochemistry of the polymer chain, i.e., the relative arrangement of the side groups along the backbone, is known as its tacticity. The main forms of tacticity are:

Isotactic: All side groups are on the same side of the polymer backbone.

Syndiotactic: The side groups are on alternating sides of the polymer backbone.

Atactic: The side groups are randomly arranged.

The stereoregularity of PTHPSt is determined by the polymerization conditions. Computational studies can help to understand the factors that favor one type of tacticity over another. For example, density functional theory (DFT) calculations can be used to model the transition states of the propagation step in the polymerization, providing insights into the stereochemical control of the reaction. The tacticity of the polymer can significantly affect its properties. For instance, syndiotactic polystyrene is a crystalline material with a high melting point, whereas atactic polystyrene is amorphous. acs.org While specific computational studies on the stereoregularity of PTHPSt are not widely reported, the principles derived from studies on polystyrene and its derivatives are applicable.

Table 4: Types of Stereoregularity in Poly(this compound)

Tacticity Description of Side Group Arrangement Expected Properties
Isotactic All on the same side of the polymer backbone. Potentially semi-crystalline.
Syndiotactic Alternating on opposite sides of the polymer backbone. Potentially semi-crystalline with a high melting point.
Atactic Randomly arranged along the polymer backbone. Amorphous, glassy.

Future Research Directions and Outlook

Innovations in Monomer Synthesis and Precision Polymerization Control

Future advancements in the utility of p-Tetrahydropyranyloxystyrene are intrinsically linked to improvements in its production and polymerization. Research in this area is focused on developing more efficient and sustainable synthetic routes for the monomer and achieving greater control over the architecture of the resulting polymer.

Innovations in the synthesis of the THPO-styrene monomer are geared towards greener and more atom-economical methods. While traditional synthesis involves the protection of 4-hydroxystyrene, which can be unstable, alternative pathways are being explored. One promising direction is the development of one-pot syntheses that combine the protection of a precursor, such as 4-hydroxybenzaldehyde, with its subsequent conversion to the vinyl group. Catalytic methods, potentially using solid-supported catalysts, could offer improved yields, easier purification, and reduced waste compared to stoichiometric reagents.

Precision in polymerization is paramount for creating well-defined polymer architectures, which in turn dictates the material's properties. While living anionic polymerization of THPO-styrene is a well-established technique for producing polymers with low polydispersity and controlled molecular weights, newer methods of controlled radical polymerization are gaining traction. Techniques such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization are being investigated for the polymerization of protected styrenic monomers like THPO-styrene. cmu.eduuniupo.itsigmaaldrich.comnankai.edu.cnyoutube.com RAFT offers greater tolerance to functional groups and impurities, potentially simplifying the polymerization process and broadening the scope of accessible copolymer structures. The development of novel RAFT agents tailored for THPO-styrene could lead to even more precise control over the polymer chain.

Polymerization TechniqueAdvantages for THPO-styreneResearch Focus
Living Anionic Polymerization High control over molecular weight and low polydispersity.Development of new initiating systems with improved tolerance to impurities.
Controlled Radical Polymerization (e.g., RAFT) Greater tolerance to functional groups and reaction conditions.Design of specific RAFT agents for THPO-styrene to enhance control.

Expanded Applications in Next-Generation Advanced Materials Science

The primary application of poly(this compound) has traditionally been as a precursor to PHS for photoresists in microlithography. However, its potential extends far beyond this, with emerging applications in various areas of advanced materials science.

A significant area of development is in the field of directed self-assembly (DSA) of block copolymers for next-generation nanolithography. ibs.re.krbonghoonkim.comnih.govmagtech.com.cnresearchgate.net By copolymerizing THPO-styrene with other monomers, such as styrene (B11656) or methyl methacrylate (B99206), block copolymers can be synthesized. After deprotection of the THP group, the resulting poly(styrene-block-poly(4-hydroxystyrene)) has a high Flory-Huggins interaction parameter (χ), which is crucial for achieving high-resolution microphase separation. This allows for the creation of well-ordered nanostructures with dimensions smaller than what is achievable with conventional lithographic techniques.

Furthermore, the hydroxyl group of the deprotected polymer opens the door to the creation of stimuli-responsive materials . mdpi.compolyu.edu.hknih.govnih.govresearchgate.netunits.it For instance, PHS exhibits pH-responsive behavior, making it a candidate for use in smart hydrogels. These hydrogels could find applications in biomedical fields, such as drug delivery systems that release their payload in response to specific pH changes in the body. wikipedia.orgnih.govnih.govmdpi.comrsc.orgrsc.org The ability to form block copolymers with THPO-styrene also allows for the design of amphiphilic materials that can self-assemble into micelles or vesicles for targeted drug delivery.

Application AreaRole of Poly(this compound)Future Outlook
Directed Self-Assembly (DSA) Precursor to high-χ poly(styrene-block-poly(4-hydroxystyrene)) for high-resolution patterning.Development of new block copolymer systems with even higher χ values for sub-10 nm lithography.
Stimuli-Responsive Materials Precursor to pH-responsive poly(4-hydroxystyrene).Design of multi-stimuli-responsive materials (e.g., pH and temperature) for advanced sensors and actuators.
Biomedical Applications Precursor to biocompatible polymers for drug delivery and tissue engineering.Creation of functionalized PHS-based materials for targeted therapies and regenerative medicine.

Development of Novel and Efficient Post-Polymerization Modification Strategies

The true versatility of poly(this compound) is realized through post-polymerization modification, which involves the deprotection of the THP group followed by functionalization of the resulting hydroxyl group. Future research is focused on developing more efficient and selective modification strategies to create a diverse range of functional materials.

Beyond simple acid-catalyzed deprotection, researchers are exploring milder and more controlled methods for removing the THP group to avoid any potential side reactions or degradation of the polymer backbone. Enzymatic deprotection is a promising avenue that could offer high selectivity and operate under benign conditions.

The hydroxyl group of PHS is a versatile handle for a wide array of chemical transformations. A particularly promising area of research is the application of "click" chemistry , such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and thiol-ene reactions. mcmaster.canih.govmorressier.comrsc.orgresearchgate.netnih.gov These reactions are highly efficient, selective, and tolerant of a wide range of functional groups, making them ideal for the precise functionalization of PHS. For example, by introducing azide (B81097) or alkyne functionalities onto the PHS backbone, a variety of molecules, including bioactive compounds, fluorescent dyes, or other polymers, can be readily attached. This opens up possibilities for creating materials with tailored optical, biological, or self-assembly properties.

Another important direction is the use of PHS derived from poly(this compound) for surface modification . mdpi.comethernet.edu.etscirp.orgresearchgate.netnih.gov By grafting PHS onto surfaces, the properties of the underlying material can be dramatically altered. For instance, a PHS-coated surface can exhibit improved hydrophilicity, biocompatibility, or the ability to selectively bind to certain molecules. The development of efficient grafting techniques, such as "grafting from" or "grafting to" methods using controlled polymerization, will be crucial for advancing these applications.

Modification StrategyDescriptionPotential Impact
Enzymatic Deprotection Use of enzymes to selectively remove the THP protecting group.Greener and more controlled synthesis of poly(4-hydroxystyrene).
Click Chemistry Highly efficient and selective reactions for attaching functional molecules to the PHS backbone.Rapid and modular synthesis of a wide range of functional polymers with tailored properties.
Surface Modification Grafting of PHS onto surfaces to alter their properties.Creation of advanced materials with customized surface functionalities for applications in coatings, sensors, and biomedical devices.

Q & A

Q. What frameworks guide the formulation of novel research questions on p-Tetrahydropyranyloxystyrene’s applications?

  • Methodological Answer: Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to assess question viability. For example: “How does p-Tetrahydropyranyloxystyrene’s photostability compare to its unprotected analog in UV-curable resins?” PICO (Population, Intervention, Comparison, Outcome) structures comparative studies .

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